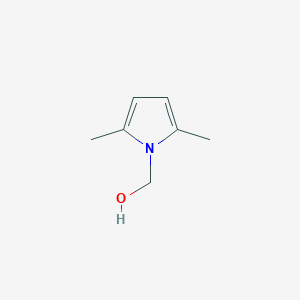
(2,5-Dimethylpyrrol-1-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylpyrrol-1-YL)methanol is an organic compound with the molecular formula C8H13NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylpyrrol-1-YL)methanol typically involves the reaction of 2,5-hexanedione with 2-aminoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrrole ring. The final product is obtained after purification steps such as recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Dimethylpyrrol-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dimethyl-1H-pyrrole-1-carboxylic acid.
Reduction: Formation of 2,5-dimethyl-1H-pyrrole-1-ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
(2,5-Dimethylpyrrol-1-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylpyrrol-1-YL)methanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,5-Dimethylpyrrole: A simpler analog without the methanol group.
2,5-Dimethyl-1H-pyrrole-1-ethanol: A closely related compound with an ethanol group instead of methanol.
2,5-Dimethyl-1-phenylpyrrole: A derivative with a phenyl group attached to the pyrrole ring
Uniqueness: (2,5-Dimethylpyrrol-1-YL)methanol is unique due to the presence of both methyl groups and a methanol group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
143756-01-8 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(2,5-dimethylpyrrol-1-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-6-3-4-7(2)8(6)5-9/h3-4,9H,5H2,1-2H3 |
Clave InChI |
VATOEEOLJAVXDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CO)C |
SMILES canónico |
CC1=CC=C(N1CO)C |
Sinónimos |
1H-Pyrrole-1-methanol,2,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















